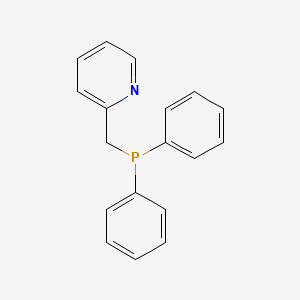

2-((Diphenylphosphanyl)methyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H16NP |

|---|---|

Molecular Weight |

277.3 g/mol |

IUPAC Name |

diphenyl(pyridin-2-ylmethyl)phosphane |

InChI |

InChI=1S/C18H16NP/c1-3-10-17(11-4-1)20(18-12-5-2-6-13-18)15-16-9-7-8-14-19-16/h1-14H,15H2 |

InChI Key |

HSPPMGREDUAMES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(CC2=CC=CC=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Diphenylphosphanyl Methyl Pyridine and Its Derivatives

Conventional Synthetic Pathways for the Parent Ligand

The synthesis of the parent ligand, 2-((diphenylphosphanyl)methyl)pyridine, is typically achieved through the functionalization of pre-existing pyridine (B92270) rings. These methods often involve the introduction of a diphenylphosphanyl group at the methyl position of 2-methylpyridine (B31789) or a related precursor.

Strategies Involving Pyridine Functionalization

A primary and widely adopted method for the synthesis of this compound involves the deprotonation of 2-methylpyridine (also known as α-picoline) followed by reaction with a diphenylphosphorus halide. The initial step requires a strong base, such as an organolithium reagent (e.g., n-butyllithium or phenyllithium), to abstract a proton from the methyl group of 2-methylpyridine, forming a highly nucleophilic picolyl anion. This anion is then reacted with chlorodiphenylphosphine (B86185) (Ph₂PCl) to yield the desired product.

Deprotonation: 2-CH₃-C₅H₄N + R-Li → [2-CH₂-C₅H₄N]⁻Li⁺ + R-H

Phosphinylation: [2-CH₂-C₅H₄N]⁻Li⁺ + Ph₂PCl → 2-((Ph₂P)CH₂)-C₅H₄N + LiCl

An alternative approach involves the reaction of 2-(chloromethyl)pyridine (B1213738) with a diphenylphosphine (B32561) anion, typically generated by the reaction of diphenylphosphine with a strong base. This method provides a different route to the same product, starting from a halogenated pyridine derivative.

Techniques for Isolation and Purification

Following the synthesis, the reaction mixture typically contains the desired product, unreacted starting materials, the lithium salt byproduct, and potentially other side products. The isolation and purification of this compound are crucial for its subsequent use.

The initial workup usually involves quenching the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride to destroy any remaining organolithium reagent. The organic product is then extracted into a suitable solvent, such as diethyl ether or dichloromethane (B109758). The organic layer is washed with brine to remove water-soluble impurities and then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

Purification of the crude product is often achieved through column chromatography on silica (B1680970) gel. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically employed to separate the product from more polar impurities. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product. The purity of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR, as well as by mass spectrometry.

Synthesis of Phosphine-Oxidized Derivatives

The phosphine (B1218219) group in this compound can be readily oxidized to form phosphine oxide derivatives. These oxidized ligands often exhibit different coordination properties and can be used in various catalytic and extraction applications.

Preparation of 2-((Diphenylphosphoryl)methyl)pyridine N,P-Dioxide

The synthesis of 2-((diphenylphosphoryl)methyl)pyridine N,P-dioxide involves the oxidation of both the phosphorus and the nitrogen atoms of the parent ligand. A common method for this transformation is the use of an oxidizing agent such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). google.com

The reaction is typically performed in a solvent like dichloromethane or chloroform. The parent ligand is dissolved in the solvent, and the oxidizing agent is added portion-wise, often at a controlled temperature to manage the exothermic nature of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy, observing the shift of the phosphorus signal upon oxidation.

A patent describes a general process for synthesizing pyridine-N-oxides by adding the pyridine compound to dichloromethane at 0-5 °C, followed by the addition of m-chloroperoxybenzoic acid. google.com After the reaction, the solution is concentrated, and water is added. The pH is adjusted to 4-5, and the mixture is stirred, filtered, and the filtrate is concentrated and dried to obtain the target product. google.com

Routes to 2,6-Bis((diphenylphosphoryl)methyl)pyridine N,P,P′-Trioxide and Related Analogues

The synthesis of the tridentate ligand 2,6-bis((diphenylphosphoryl)methyl)pyridine N,P,P′-trioxide starts from 2,6-bis(chloromethyl)pyridine (B1207206). This precursor is reacted with a diphenylphosphinite ester, such as ethyl diphenylphosphinite (Ph₂POEt), via an Arbuzov reaction to form the corresponding bis(phosphine oxide). Subsequent N-oxidation of the pyridine ring with an oxidizing agent like m-CPBA yields the final N,P,P′-trioxide ligand. nih.gov

This methodology can be extended to prepare related analogues by using different substituted diphenylphosphinite esters or by starting with substituted 2,6-bis(chloromethyl)pyridine derivatives. The purification of these highly polar trioxide ligands often involves crystallization or chromatography on a polar stationary phase.

Synthesis of Substituted Pyridine Analogues

The properties of the this compound ligand can be fine-tuned by introducing substituents on the pyridine ring. These modifications can alter the electronic and steric characteristics of the ligand, thereby influencing the properties of its metal complexes.

The synthesis of substituted pyridine analogues generally follows similar strategies to the parent ligand, but starts with a substituted 2-methylpyridine derivative. For example, to synthesize a ligand with a methyl group at the 4-position of the pyridine ring, one would start with 2,4-dimethylpyridine (B42361) (2,4-lutidine). The deprotonation step with a strong base will preferentially occur at the more acidic 2-methyl group, allowing for the selective introduction of the diphenylphosphanyl group at that position.

Various substituted 2-methylpyridines are commercially available or can be synthesized through established methods, providing access to a wide range of substituted ligands. semanticscholar.orgnih.govorgsyn.orgresearchgate.net The reaction conditions, including the choice of base and solvent, may need to be optimized for different substituted starting materials to achieve good yields and selectivity. Purification techniques for these analogues are similar to those used for the parent ligand, typically involving chromatography and recrystallization.

Data Tables

Table 1: Synthetic Pathways for this compound

| Starting Material | Reagents | Product | Key Features |

| 2-Methylpyridine | 1. Strong Base (e.g., n-BuLi) 2. Chlorodiphenylphosphine | This compound | Common and direct method. |

| 2-(Chloromethyl)pyridine | Diphenylphosphine anion | This compound | Alternative route starting from a halogenated precursor. |

Table 2: Synthesis of Oxidized Derivatives

| Starting Material | Reagents | Product |

| This compound | H₂O₂ or m-CPBA | 2-((Diphenylphosphoryl)methyl)pyridine N,P-Dioxide |

| 2,6-Bis(chloromethyl)pyridine | 1. Ph₂POEt (Arbuzov reaction) 2. m-CPBA | 2,6-Bis((diphenylphosphoryl)methyl)pyridine N,P,P′-Trioxide |

Table 3: Synthesis of a Substituted Analogue Example

| Starting Material | Reagents | Product |

| 2,4-Dimethylpyridine | 1. Strong Base (e.g., n-BuLi) 2. Chlorodiphenylphosphine | 2-((Diphenylphosphanyl)methyl)-4-methylpyridine |

Introduction of Alkyl Groups on the Pyridine Ring

The introduction of alkyl groups onto the pyridine ring of this compound is most commonly achieved by starting with an appropriately alkylated 2-methylpyridine precursor. A powerful and widely used method for the subsequent installation of the diphenylphosphanyl group is the lateral lithiation of the picolyl methyl group, followed by quenching with an electrophilic phosphorus reagent.

This strategy involves the deprotonation of the methyl group of an alkyl-substituted 2-picoline using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). This generates a nucleophilic picolyl-lithium species. Subsequent reaction of this intermediate with chlorodiphenylphosphine (ClPPh₂) yields the desired alkyl-substituted this compound ligand.

For example, the synthesis of (6-methylpyridin-2-yl)methyldiphenylphosphine involves the treatment of 2,6-lutidine (2,6-dimethylpyridine) with a strong base to selectively deprotonate one of the methyl groups, followed by reaction with chlorodiphenylphosphine. This approach is versatile and allows for the preparation of a range of ligands with varying alkyl substitution patterns on the pyridine ring. The choice of base can be critical; while n-BuLi is effective, LDA is sometimes preferred to minimize potential side reactions. rsc.org

Table 1: Synthesis of Alkyl-Substituted this compound Derivatives via Lithiation

| Starting Material | Base | Electrophile | Product | Typical Yield |

|---|---|---|---|---|

| 2,6-Lutidine | n-BuLi or LDA | ClPPh₂ | (6-Methylpyridin-2-yl)methyldiphenylphosphine | Good |

| 2,4-Lutidine | n-BuLi | ClPPh₂ | (4-Methylpyridin-2-yl)methyldiphenylphosphine | Moderate-Good |

Incorporation of Aryl Substituents (e.g., 6-phenyl)

The incorporation of aryl substituents, such as a phenyl group at the 6-position of the pyridine ring, typically requires a different strategy that builds the aryl-pyridine scaffold prior to introducing the phosphine moiety. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for this purpose. nih.gov

The synthesis generally begins with a dihalopyridine, such as 2-chloro-6-methylpyridine (B94459) or 2-bromo-6-methylpyridine. This substrate undergoes a palladium-catalyzed Suzuki coupling with an arylboronic acid (e.g., phenylboronic acid). researchgate.netmdpi.com This reaction selectively forms a C-C bond at the halogenated position, yielding the 6-aryl-2-methylpyridine precursor.

Once the 6-phenyl-2-methylpyridine intermediate is synthesized and purified, the diphenylphosphanyl group is introduced using the same lateral lithiation methodology described in section 2.3.1. The methyl group is deprotonated with a strong base like n-BuLi, and the resulting anion is quenched with chlorodiphenylphosphine to afford the final 6-phenyl-2-((diphenylphosphanyl)methyl)pyridine ligand. This two-step sequence allows for the modular synthesis of a wide array of arylated ligands. mdpi.comacs.org

Table 2: Representative Suzuki-Miyaura Coupling for Precursor Synthesis

| Pyridine Substrate | Boronic Acid | Catalyst/Ligand | Base | Product |

|---|---|---|---|---|

| 2-Bromo-6-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Methyl-2-phenylpyridine |

| 2-Chloro-6-methylpyridine | 4-Methoxyphenylboronic acid | PXPd2 | K₂CO₃ | 2-(4-Methoxyphenyl)-6-methylpyridine |

Diarylphosphinoylmethylpyridine Derivatives

Diarylphosphinoylmethylpyridine derivatives, which feature a P(V) phosphoryl group (P=O) instead of a P(III) phosphine, are important compounds in their own right and also serve as stable intermediates in ligand synthesis. researchgate.net The most direct route to these compounds is the oxidation of the corresponding tertiary phosphine, this compound.

This oxidation can be accomplished using a variety of oxidizing agents. wum.edu.pk Aqueous hydrogen peroxide (H₂O₂) is a common and effective reagent for this transformation. chemistryviews.org The reaction is typically clean and results in high yields of the phosphine oxide. Another method involves air oxidation, which can be slow for electron-rich triarylphosphines but can be accelerated by adsorbing the phosphine onto activated carbon, which facilitates the reaction with atmospheric oxygen at room temperature. mdpi.com

Table 3: Methods for the Synthesis of 2-((Diphenylphosphinoyl)methyl)pyridine

| Starting Phosphine | Method/Reagent | Key Feature |

|---|---|---|

| This compound | Aqueous H₂O₂ | Clean, high-yield oxidation |

| This compound | Air / Activated Carbon | Catalytic oxidation under mild conditions mdpi.com |

| This compound | N₂O (various catalysts) | Controlled oxidation using N₂O as an oxygen source researchgate.net |

Synthesis of Chiral and Pyrrolidine-Based Analogues

The development of chiral analogues of this compound is crucial for applications in asymmetric catalysis. Chirality can be introduced at several positions, but creating a stereogenic center at the phosphorus atom (P-chiral ligands) has proven to be a particularly effective strategy. nih.gov The synthesis of P-chiral phosphines has been significantly advanced by the use of phosphine-borane complexes as intermediates. nih.govsemanticscholar.org This methodology allows for the stereospecific manipulation of the phosphorus center. The borane (B79455) group (BH₃) acts as a protecting group, preventing oxidation of the phosphine and allowing for separation of diastereomers, after which it can be cleanly removed to yield the enantiopure P-chiral phosphine ligand.

The synthesis of pyrrolidine-based analogues, where a pyrrolidine (B122466) ring is incorporated into the ligand structure, requires multi-step procedures. A feasible synthetic route could involve the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of a halogenated precursor, such as 6-chloro-2-methylpyridine, with pyrrolidine to form 2-methyl-6-(pyrrolidin-1-yl)pyridine. Following the successful installation of the pyrrolidine moiety, the diphenylphosphanyl group can be introduced via the standard lateral lithiation of the 2-methyl group, as previously described. The synthesis of pyrrolidine itself can be achieved through various laboratory methods, including the cyclization of primary amines with appropriate tethers. organic-chemistry.orgwikipedia.org

Methodological Considerations in Ligand Synthesis

The synthesis of this compound and its derivatives requires careful consideration of several methodological challenges, primarily related to the reactivity of the trivalent phosphorus center.

Handling of Air-Sensitive Compounds: Tertiary phosphines, particularly those that are not sterically bulky or are electron-rich, are susceptible to oxidation by atmospheric oxygen. chemistryviews.orgbeilstein-journals.org Therefore, their synthesis, purification, and storage must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. reddit.com Solvents should be thoroughly deoxygenated before use.

Use of Protecting Groups: To circumvent the challenges of handling air-sensitive phosphines, a common strategy is to protect the phosphorus atom during the synthesis. beilstein-journals.org The two most common protecting groups are borane (BH₃) and oxygen.

Phosphine-Boranes: Reacting the phosphine with a borane source (e.g., BH₃·THF) forms a stable phosphine-borane adduct. These adducts are generally air-stable, crystalline solids that can be purified by standard methods like silica gel chromatography. The borane can be removed in a final step to liberate the free phosphine. nih.gov

Phosphine Oxides: As discussed in section 2.3.3, the phosphine can be converted to its corresponding phosphine oxide. researchgate.net These P(V) species are robust and stable to air and chromatography. The final step of the synthesis is then the reduction of the phosphine oxide to the desired phosphine. researchgate.net

Purification Techniques: The purification of air-sensitive phosphines can be problematic. Standard silica gel column chromatography can sometimes lead to oxidation, depending on the lability of the phosphine. acs.org In such cases, alternative purification methods are employed, such as filtration through a pad of an inert material like Celite to remove solid impurities, or recrystallization under an inert atmosphere. acs.org When chromatography is feasible, it must be performed using deoxygenated solvents and under a positive pressure of inert gas.

Coordination Chemistry of 2 Diphenylphosphanyl Methyl Pyridine

Fundamental Principles of Metal-Ligand Coordination

The coordination behavior of 2-((diphenylphosphanyl)methyl)pyridine is governed by the electronic and steric properties of its phosphorus and nitrogen donor atoms. The phosphorus center, with its lone pair of electrons and capacity for π-backbonding, is classified as a "soft" donor according to Pearson's Hard and Soft Acids and Bases (HSAB) theory. It preferentially binds to soft metal ions, such as late transition metals like palladium(II), platinum(II), and rhodium(I). The nitrogen atom of the pyridine (B92270) ring is a harder donor than phosphorus and readily coordinates to a variety of metal centers.

The flexible methylene (B1212753) (-CH2-) linker between the phosphine (B1218219) and pyridine moieties allows the ligand to adopt different conformations, enabling it to function as a chelating or a bridging ligand. The formation of a stable five-membered chelate ring is a particularly strong driving force in its coordination chemistry.

Unidentate and Multidentate Coordination Modes

This compound displays remarkable versatility in its coordination, capable of adopting several distinct binding modes. These range from simple monodentate coordination to more complex bridging roles in polynuclear structures.

The most common coordination mode for this compound is as a bidentate ligand, where both the phosphorus and nitrogen atoms bind to a single metal center. This P,N-chelation results in the formation of a thermodynamically stable five-membered ring. This mode is prevalent in complexes with various transition metals, including those from groups 9 and 10. For example, it forms P,N-chelated complexes with nickel(II), resulting in compounds with the general formula [Ni(P,N)Cl2]. acs.org Similarly, with platinum(II) and palladium(II), it forms stable square planar complexes where it occupies two coordination sites. researchgate.netrsc.org In these arrangements, the ligand enforces a cis geometry on the other ligands bound to the metal center.

A tridentate pincer ligand typically binds to a metal center via three donor atoms in a meridional fashion, often involving a central aromatic ring flanked by two donor groups. The specific ligand this compound, having only one phosphorus and one nitrogen donor (a PN ligand), cannot act as a tridentate PNP pincer ligand by itself.

This coordination mode is characteristic of related, structurally different ligands, such as 2,6-bis((diphenylphosphino)methyl)pyridine, which possesses two phosphine groups attached to a central pyridine ring. acs.orgacs.org These true PNP ligands can coordinate to a metal center through both phosphorus atoms and the central nitrogen atom, forming two five-membered chelate rings. For instance, palladium(II) complexes featuring a mixed phosphine–pyridine–iminophosphorane pincer ligand have been synthesized and studied. rsc.org While this compound itself does not form a pincer complex, its structural motif is a fundamental component of these more complex pincer systems.

In addition to chelation, this compound can act as a bridging ligand, connecting two or more metal centers to form polynuclear assemblies. In this mode, the phosphorus and nitrogen atoms coordinate to different metal ions. This behavior is particularly notable in the formation of dinuclear and polynuclear complexes with coinage metals like copper(I) and silver(I), as well as with group 9 metals. nih.govacs.org

For example, rhodium(I) complexes have been prepared where the ligand acts in both a P,N-chelating and a P,N-bridging fashion simultaneously within the same dimeric complex, Rh2(CO)2[P(CH2CH2Py)2Ph]22. nih.gov The ability to bridge metal centers allows for the construction of complex supramolecular architectures with potentially interesting photophysical or catalytic properties. nih.govacs.org

Complexation with Transition Metals

The rich coordination chemistry of this compound is most evident in its reactions with transition metals, particularly those in groups 9 and 10, which have a high affinity for soft phosphine donors.

This ligand has been extensively used to synthesize complexes with rhodium, palladium, platinum, and nickel.

Nickel: The reaction of this compound with nickel(II) chloride yields complexes of the formula [Ni(P,N)Cl2]. acs.org Depending on the specific reaction conditions and other ligands present, the geometry around the Ni(II) center can vary from distorted tetrahedral to square-pyramidal in dinuclear structures. acs.org These nickel complexes have been investigated as precatalysts in ethylene (B1197577) oligomerization. acs.org

Palladium and Platinum: With palladium(II) and platinum(II), the ligand readily forms square planar complexes. researchgate.net A range of palladium(II) and platinum(II) complexes containing mixed ligands, including diphosphines and substituted thioureas, have been prepared and characterized. researchgate.net New diorganoplatinum(II) complexes of the type [PtR2(PN)] (where R is methyl or p-tolyl) have been synthesized and their reactivity towards methyl iodide has been studied, leading to the formation of platinum(IV) complexes. rsc.org

Rhodium: Several rhodium(I) complexes featuring this type of ligand have been prepared. nih.gov For instance, square planar complexes of the type [RhX(CO)(P,N)] and pentacoordinated complexes like [Rh(diene)(P,N)]+ have been synthesized. nih.gov The ligand's flexibility allows for fluxional behavior in these complexes. nih.gov

The coordination chemistry of this compound with these metals is summarized in the table below.

| Metal | Complex Formula Example | Coordination Geometry | Notes |

| Nickel (Ni) | [Ni(P,N)Cl2] acs.org | Distorted tetrahedral or square-pyramidal acs.org | Used as a precatalyst in ethylene oligomerization. acs.org |

| Palladium (Pd) | [Pd(P,N)2][BF4]2 researchgate.net | Square Planar | Exhibits bidentate P,N-chelation. researchgate.net |

| Platinum (Pt) | [PtR2(P,N)] (R=Me, p-tolyl) rsc.org | Square Planar | Reacts with MeI to form Pt(IV) complexes. rsc.org |

| Rhodium (Rh) | [Rh(NBD)(P,N)]PF6 nih.gov | Pentacoordinated | Can exhibit fluxional behavior in solution. nih.gov |

Group 11 Metals (e.g., Copper(I), Silver(I))

The ligand this compound, also referred to as PyrPhos in some literature, demonstrates a rich coordination chemistry with Group 11 metals, particularly copper(I) and silver(I). The flexibility of the P-N ligand allows for the formation of a variety of nuclearities and geometries, influenced by stoichiometry and the specific metal halide used.

Research has led to the synthesis and characterization of a series of monometallic, dimetallic, and tetrametallic halide complexes. nih.govacs.org For instance, monometallic complexes with the general formula MXL₃ have been formed, where M is Cu(I) with halides Cl⁻ and Br⁻, or Ag(I) with Cl⁻, Br⁻, and I⁻. nih.govacs.org In these structures, the metal center is typically coordinated to the phosphorus and nitrogen atoms of the ligands.

With silver(I), dinuclear and tetranuclear complexes have also been established. Dinuclear species with the formula Ag₂X₂L₃ (where X = Cl, Br) and tetranuclear "cubane-like" or "butterfly-shaped" structures with the formula Ag₄X₄L₄ (where X = Cl, Br, I) have been synthesized and characterized through X-ray diffraction analysis. nih.govacs.org The formation of these varied architectures highlights the ligand's ability to act in both chelating and bridging capacities. The stoichiometry of the reactants—the ratio of metal halide to the PyrPhos ligand—is a key factor in determining the final structure. nih.gov Furthermore, the formation of heterobimetallic Cu(I)/Ag(I) complexes has been investigated, revealing the potential for creating mixed-metal frameworks. nih.gov

| Metal | Halide (X) | Complex Formula | Nuclearity |

|---|---|---|---|

| Copper(I) | Cl, Br | CuXL₃ | Mononuclear |

| Silver(I) | Cl, Br, I | AgXL₃ | Mononuclear |

| Silver(I) | Cl, Br | Ag₂X₂L₃ | Dinuclear |

| Silver(I) | Cl, Br, I | Ag₄X₄L₄ | Tetranuclear |

Iron and Cobalt Complexes

The coordination of this compound and related phosphine-pyridine ligands with iron and cobalt results in complexes with diverse structural and electronic properties. While simple mononuclear complexes are known, this ligand type has also been shown to facilitate the formation of more complex structures, including heterobimetallic systems.

In one study, 2-(diphenylphosphino)pyridine was used as a bridging ligand to synthesize heterodinuclear complexes containing an Ir-Fe(II) or Ir-Co(II) core. nih.gov X-ray diffraction studies of these complexes, such as [Ir(CO)(μ-Cl)(μ-Ph₂PPy)₂FeCl₂] and [IrCl(CO)(μ-Ph₂PPy)₂CoCl₂], confirmed the dinuclear structure where two phosphine-pyridine ligands bridge the two different metal centers. nih.gov This bridging capability is a key feature of the ligand's coordination behavior.

Other research has focused on cobalt(II) complexes with substituted 2-(diphenylphosphino)pyridine ligands. For example, the reaction of cobalt(II) chloride with 2-(1,1-dimethylpropyl)-6-(diphenylphosphino)pyridine (B1629951) yields a deep blue complex, [CoCl₂(Ph₂P(C₅NH₃(C₅H₁₁)))₂]. nih.gov In such complexes, the ligand coordinates to the cobalt center, influencing its catalytic activity in polymerization reactions. The electronic and steric properties of the substituents on the pyridine ring can be tuned to modify the behavior of the resulting metal complex. nih.gov The coordination environment around the iron or cobalt center is typically completed by other ligands, such as halides or carbonyl groups, leading to stable, often paramagnetic, high-spin complexes. nih.govnsf.gov

Complexation with f-Block Elements

The interaction of this compound with f-block elements has been explored, primarily using oxidized derivatives of the ligand, such as the N,P-dioxide and N,P,P'-trioxide versions. These modifications enhance the affinity of the ligand for the hard Lewis acidic lanthanide and actinide ions.

Lanthanide Coordination Chemistry (e.g., Europium(III), Neodymium(III), Erbium(III))

Research into the coordination chemistry with lanthanides has utilized the N-oxide derivative of this compound. The introduction of the oxygen atoms as additional donor sites makes these ligands particularly effective for chelating lanthanide ions.

Studies have reported the synthesis and characterization of complexes with various lanthanide nitrates. For instance, the molecular compounds [Nd(L)(NO₃)₃] and [Eu(L)(NO₃)₃] have been synthesized, where L is the bis[(phosphino)methyl]pyridine-1-oxide (NOPOPO) ligand. nih.gov In these complexes, the ligand coordinates to the metal ion, and the coordination sphere is typically completed by nitrate (B79036) anions, which can also act as bidentate ligands. The resulting complexes often exhibit interesting photophysical properties, such as luminescence, which is a characteristic feature of many europium(III) and other lanthanide complexes. nih.govmdpi.com The specific coordination number and geometry around the lanthanide ion can vary depending on the ionic radius of the metal and the stoichiometry of the reaction.

Actinide Coordination Chemistry (e.g., Americium(III), Thorium(IV), Uranyl)

The coordination chemistry of this compound derivatives with actinides has been a subject of interest, particularly in the context of nuclear waste separation. The focus has been on oxidized versions of the ligand, such as 2,6-bis[(diphenylphosphino)methyl]pyridine N,P,P'-trioxide, due to their high affinity for trivalent actinides like americium(III).

Solvent extraction studies have shown that these ligands are highly effective at extracting Am(III) from acidic solutions. osti.govtandfonline.com The extraction efficiency is dependent on the acid concentration. For example, Am(III) is extracted efficiently from high concentrations of nitric acid, and the process is reversible at low acid concentrations. osti.govtandfonline.com Ligand dependency data suggest that two or three ligand molecules coordinate to the americium ion, depending on the acidic medium (nitric vs. hydrochloric acid). osti.gov

Crystal structures of americium complexes with the bis[(phosphino)methyl]pyridine-1-oxide ligand have been determined, revealing molecular compounds with formulas such as Am(L)(NO₃)₃ and [Am(L)₂(NO₃)][2(NO₃)]. nih.gov These studies provide direct insight into the coordination environment of the actinide ion. While research on thorium(IV) and uranyl complexes with the parent ligand is less common, related pincer-type pyridine ligands have been used to form stable Th(IV) and U(IV) complexes, such as (PDP)AnCl₂(THF) and An(PDP)₂, indicating the suitability of the pyridine motif for stabilizing early actinides. nih.govnsf.gov

Factors Influencing Complex Architecture and Stability

The final structure and stability of coordination complexes formed with this compound are governed by several interconnected factors. Among the most significant are the nature of the anions and counterions present during the complexation reaction.

Role of Anions and Counterions in Complex Formation

Counterions also exert significant influence, particularly in the formation of supramolecular structures. In complexes with related ligands, the geometry and coordinating ability of the counterion (e.g., perchlorate (B79767) vs. nitrate) can direct the self-assembly process. mdpi.com Non-coordinating or weakly coordinating anions may allow for the formation of cationic complexes with open coordination sites, while strongly coordinating anions will occupy these sites, preventing further aggregation or polymerization. The interplay between the ligand's binding modes and the coordinating properties of the anions and counterions is therefore a critical factor in the rational design and synthesis of coordination compounds with specific desired architectures. nih.gov

Steric and Electronic Effects of Ligand Substituents

The coordination behavior of this compound and its derivatives is intricately governed by a combination of steric and electronic factors. These properties can be systematically tuned by introducing substituents on either the pyridine ring or the phenyl groups of the phosphine moiety. Such modifications allow for fine control over the ligand's coordination geometry, the stability of the resulting metal complexes, and their subsequent reactivity.

The steric profile of a phosphine ligand is often quantified by its cone angle, a measure of the ligand's bulk. For this compound, the steric hindrance is primarily dictated by the two phenyl groups on the phosphorus atom and the pyridine ring itself. Increasing the steric bulk, for instance, by replacing the phenyl groups with larger aryl or alkyl groups, would lead to a larger cone angle. This increased steric demand can influence the number of ligands that can coordinate to a metal center and can also affect the bond angles and lengths within the coordination sphere. For example, bulkier ligands are known to favor lower coordination numbers and can create a specific pocket around the metal center, influencing substrate binding and catalytic activity. nih.gov

The electronic properties of the ligand are determined by the electron-donating or -withdrawing nature of the substituents. The phosphorus atom acts as a σ-donor through its lone pair of electrons, and its donor strength can be modulated by the substituents. Electron-donating groups on the pyridine or phenyl rings increase the electron density on the phosphorus atom, making the ligand a stronger σ-donor. Conversely, electron-withdrawing groups decrease the electron density, resulting in a weaker σ-donor. These electronic effects have a direct impact on the strength of the metal-ligand bond and can influence the electronic structure of the metal center. nih.govmanchester.ac.uk

A quantitative understanding of these effects can be achieved through experimental techniques such as X-ray crystallography, which provides precise information on bond lengths and angles, and spectroscopic methods like NMR and IR spectroscopy, which can probe the electronic environment of the metal center. For example, the CO stretching frequency in metal carbonyl complexes is a sensitive probe of the electronic properties of the ancillary ligands. manchester.ac.uk

While systematic studies on a wide range of substituted this compound ligands are not extensively documented in the provided search results, the general principles of phosphine ligand chemistry provide a robust framework for understanding how such modifications would impact their coordination chemistry. The strategic placement of substituents allows for the rational design of ligands with tailored steric and electronic profiles for specific applications in coordination chemistry and catalysis. nih.govnih.gov

Characterization Methodologies for 2 Diphenylphosphanyl Methyl Pyridine Complexes

Advanced Spectroscopic Techniques

Spectroscopy is a cornerstone in the characterization of 2-((diphenylphosphanyl)methyl)pyridine complexes, offering detailed information about their electronic and molecular structures.

Multinuclear NMR spectroscopy is an indispensable tool for probing the structure of these complexes in solution.

¹H and ¹³C NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the organic backbone of the this compound ligand upon coordination to a metal center. Chemical shift changes in the pyridine (B92270) and phenyl rings offer insights into the electronic effects of coordination.

For instance, in a series of silver(I) halide complexes, the proton signals of the pyridine ring exhibit distinct shifts upon complexation. The proton ortho to the pyridine nitrogen (H6) is particularly sensitive to the coordination environment. Similarly, the ¹³C NMR spectra show coordination-induced shifts, with the carbon atoms of the pyridine ring and the phenyl groups attached to the phosphorus atom being significantly affected. The coupling between phosphorus and carbon atoms (J-coupling) provides additional structural information. acs.org

| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |

| Ag₄Cl₄L₄ | DMSO-d₆ | 8.75 (d, 4H), 7.84 (t, 4H), 7.59–7.41 (m, 48H) | 156.7 (d, J=49.3 Hz), 150.9 (d, J=13.9 Hz), 137.0 (d, J=8.3 Hz), 134.1 (d, J=16.8 Hz), 131.0 (d, J=29.7 Hz), 130.8 (d, J=1.9 Hz), 129.6 (d, J=28.6 Hz), 129.0 (d, J=10.0 Hz), 124.6 (s) |

| Ag₄Br₄L₄ | DMSO-d₆ | 8.73 (d, 4H), 7.85 (t, 4H), 7.57–7.42 (m, 48H) | Not Reported |

| Ag₂Cl₂L₃ | DMSO-d₆ | 8.63 (d, 3H), 7.73 (t, 3H), 7.57–7.33 (m, 36H) | Not Reported |

| AgBrL₃ | DMSO-d₆ | 8.52 (d, 3H), 7.65 (t, 3H), 7.41–7.27 (m, 36H) | 159.4 (d, J=29.0 Hz), 150.2 (d, J=12.8 Hz), 136.2 (d, J=6.2 Hz), 133.9 (d, J=17.3 Hz), 133.3 (d, J=11.7 Hz), 129.8 (s), 128.8 (d, J=24.8 Hz), 128.6 (d, J=8.6 Hz), 123.5 (s) |

| AgIL₃ | DMSO-d₆ | 8.57 (d, 3H), 7.68 (t, 3H), 7.43–7.28 (m, 36H) | 159.6 (d, J=27.3 Hz), 150.3 (d, J=12.8 Hz), 136.3 (d, J=5.7 Hz), 133.9 (d, J=17.5 Hz), 133.4 (d, J=9.8 Hz), 129.8 (s), 128.7 (d, J=25.5 Hz), 128.6 (d, J=8.4 Hz), 123.5 (s) |

³¹P NMR Spectroscopy

In silver(I) complexes with this compound, the ³¹P{¹H} NMR spectra show distinct signals that vary with the stoichiometry and the halide ligand. For example, the tetranuclear complex [Ag₄Cl₄L₄] exhibits a singlet at 10.24 ppm in DMSO-d₆, while the mononuclear complex [AgIL₃] shows a signal at 0.20 ppm under the same conditions. acs.org

| Compound | Solvent | ³¹P{¹H} Chemical Shift (δ, ppm) |

| Ag₄Cl₄L₄ | DMSO-d₆ | 10.24 (s) |

| Ag₄Br₄L₄ | DMSO-d₆ | 8.88 (bs) |

| Ag₂Cl₂L₃ | DMSO-d₆ | 7.30 (s) |

| AgBrL₃ | DMSO-d₆ | 1.81 (s) |

| AgIL₃ | DMSO-d₆ | 0.20 (s) |

¹⁹⁵Pt NMR Spectroscopy

While ¹⁹⁵Pt NMR is a powerful technique for the characterization of platinum complexes due to the wide chemical shift range and sensitivity to the coordination sphere, specific ¹⁹⁵Pt NMR data for platinum complexes of this compound are not available in the surveyed literature. huji.ac.ilresearchgate.netresearchgate.netmdpi.com Generally, the chemical shifts in ¹⁹⁵Pt NMR are highly indicative of the ligands coordinated to the platinum center. researchgate.net

Infrared (IR) spectroscopy probes the vibrational modes of a molecule and is used to identify the coordination of the this compound ligand. Shifts in the vibrational frequencies of the pyridine ring, particularly the C=N and C=C stretching modes, upon complexation are indicative of the nitrogen atom's involvement in bonding to the metal center.

For a series of copper(I) and silver(I) halide complexes, the IR spectra show characteristic bands for the ligand. For example, the C=N stretching vibration of the pyridine ring, which appears around 1580-1600 cm⁻¹, often shifts to higher frequencies upon coordination.

| Compound | Selected IR Bands (cm⁻¹) |

| CuClL₃ | 1571, 1481, 1433, 1093, 740, 692, 505 |

| CuBrL₃ | 1571, 1481, 1433, 1092, 741, 694, 506 |

| Ag₂Cl₂L₃ | 1569, 1479, 1434, 1093, 742, 692, 501 |

| Ag₄Cl₄L₄ | 1570, 1479, 1435, 1096, 743, 691, 515 |

Electronic or UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For transition metal complexes, this technique can reveal details about metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands, as well as d-d transitions.

While UV-Visible spectroscopy is a common characterization technique for such complexes, specific absorption maxima (λmax) for complexes of this compound were not detailed in the reviewed literature. nih.govnist.govmdpi.com The electronic spectra of these types of complexes are generally characterized by intense bands in the UV region arising from π→π* transitions within the aromatic rings of the ligand, and potentially less intense charge-transfer bands in the visible region, depending on the metal center. nih.gov

Mass spectrometry is a powerful tool for determining the molecular weight and stoichiometry of metal complexes. Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) have been successfully applied to characterize copper(I) and silver(I) complexes of this compound. The fragmentation patterns observed in the mass spectra can provide valuable information about the stability of the complexes and the nature of the ligand-metal bonding.

For example, the FAB-MS spectrum of the dinuclear silver complex [Ag₂Cl₂L₃] shows a fragment corresponding to [AgL₂]⁺ at m/z 633, which is the base peak, along with other fragments that help to confirm the composition of the complex. acs.org

| Compound | Mass Spectrometry Data (FAB-MS, m/z) |

| CuClL₃ | 950 [M+Cu]⁺, 852 [M-Cl]⁺, 687 [Cu₂ClL₂]⁺, 589 [CuL₂], 326 [CuL]⁺ |

| CuBrL₃ | 994 [M+Cu]⁺, 852 [M-Br]⁺, 730 [Cu₂BrL₂]⁺, 589 [CuL₂], 326 [CuL]⁺ |

| AgClL₃ | 1038 [M+Ag]⁺, 896 [M-Cl]⁺, 774 [Ag₂ClL₂]⁺, 633 [AgL₂]⁺, 370 [AgL]⁺ |

| Ag₂Cl₂L₃ | 1179 [M+Ag]⁺, 1038 [M-Cl]⁺, 916 [Ag₃Cl₂L₂]⁺, 774 [Ag₂ClL₂]⁺, 633 [AgL₂]⁺, 369 [AgL]⁺ |

Single-Crystal X-ray Diffraction Analysis

A number of copper(I) and silver(I) complexes with this compound have been characterized by single-crystal X-ray diffraction, revealing a variety of nuclearities and coordination geometries. For example, structures of mono-, di-, and tetranuclear complexes have been elucidated, showcasing the versatile coordination behavior of this ligand.

| Compound | Crystal System | Space Group | Key Structural Features |

| [CuCl(L)₃] | Monoclinic | P2₁/n | Mononuclear complex, distorted tetrahedral geometry around Cu(I). |

| [Ag₂Cl₂(L)₃] | Monoclinic | P2₁/n | Dinuclear complex with bridging chloride ligands. |

| [Ag₄I₄(L)₄] | Tetragonal | I4₁/a | Tetranuclear cubane-like structure with alternating Ag and I atoms. |

Elucidation of Coordination Geometries and Bond Parameters

The precise determination of the three-dimensional arrangement of atoms in complexes of this compound is crucial for understanding their chemical properties and reactivity. Single-crystal X-ray diffraction is the most definitive method for elucidating these structures, providing detailed information on coordination geometries, bond lengths, and bond angles.

Complexes featuring the this compound ligand, often abbreviated as PyP, exhibit a variety of coordination geometries depending on the metal center, its oxidation state, and the other ligands present in the coordination sphere. For instance, osmium(II) complexes with this ligand have been shown to adopt an octahedral geometry. acs.org In the complex [Os(dppmp)2(4,7-diphenyl-1,10-phenanthroline)]2+, the osmium center is coordinated to two nitrogen atoms from the phenanthroline ligand and two nitrogen and two phosphorus atoms from the two PyP ligands. acs.org The coordination sphere is arranged with the four nitrogen atoms in the xy plane and the two phosphorus atoms occupying the axial positions along the z-axis. acs.org

Similarly, another osmium complex, [Os(3,4,7,8-tetramethyl-1,10-phenantholine)2(dppmp)]2+, also displays an octahedral structure. acs.org In this case, the central osmium atom is bonded to four nitrogen atoms from the two phenanthroline ligands, one nitrogen from the pyridine ring of the PyP ligand, and one phosphorus atom. acs.org The bond lengths to the osmium center are consistent with the respective ligand field strengths, following the order: pyridine < phenanthroline < phosphine (B1218219). acs.org

The versatility of the ligand framework allows for the formation of various nuclearities. A series of monometallic, dimeric, and tetrameric silver(I) and copper(I) halide complexes with 2-((diphenylphosphanyl)pyridine have been synthesized and structurally characterized. nih.govacs.org These complexes adopt general formulas such as MXL3, M2X2L3, and M4X4L4 (where M = Cu, Ag; X = Cl, Br, I; L = this compound). nih.govacs.org Palladium(II) complexes containing derivatives of this ligand framework, such as dichlorido[8-(diphenylphosphanyl)-2-methylquinoline-κ² N,P]palladium(II), typically exhibit a distorted square planar geometry. nih.gov

Selected bond parameters for representative metal complexes are detailed in the table below, showcasing the typical ranges for metal-ligand bond lengths.

| Complex | Metal Center | Bond | Bond Length (Å) | Coordination Geometry |

|---|---|---|---|---|

| [Os(dppmp)2(phen)]2+ | Os(II) | Os-P | 2.3293 - 2.3356 | Octahedral |

| [Os(dppmp)2(phen)]2+ | Os(II) | Os-N (pyridyl) | 2.097 - 2.132 | Octahedral |

| [Os(dppmp)2(phen)]2+ | Os(II) | Os-N (phen) | 2.064 - 2.073 | Octahedral |

| [PdCl2(PQH)] | Pd(II) | Pd-P | 2.2026 | Planar |

| [PdCl2(PQH)] | Pd(II) | Pd-N | 2.065 | Planar |

Auxiliary Characterization Methods

Elemental Microanalysis

Elemental microanalysis is a fundamental technique used to confirm the bulk purity and empirical formula of newly synthesized this compound complexes. This method provides the weight percentages of key elements—typically carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the proposed chemical formula. A close agreement between the found and calculated values serves as strong evidence for the successful synthesis of the target compound and its assigned stoichiometry. nih.govnih.gov This analysis is a standard and essential step in the characterization of novel coordination compounds. nih.gov

The table below presents data from the elemental analysis of several representative complexes, demonstrating the correspondence between theoretical and experimental values.

| Complex Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|

| C51H42AgBrN3P3 | C | 62.66 | 60.81 |

| H | 4.33 | 4.07 | |

| N | 4.30 | 4.19 | |

| C22H18Cl2NPPd·0.7H2O | C | 51.08 | 51.03 |

| H | 3.78 | 3.67 | |

| N | 2.71 | 2.99 | |

| C27H20Cl2NPPd | C | 57.22 | 56.23 |

| H | 3.56 | 3.50 | |

| N | 2.47 | 2.56 |

Surface-Sensitive Techniques (e.g., X-ray Photoelectron Spectroscopy, SEM-EDX)

Surface-sensitive techniques provide information about the elemental composition and chemical state of atoms at the surface of a material. While X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for this purpose, Scanning Electron Microscopy coupled with Energy-Dispersive X-ray analysis (SEM-EDX) has been specifically applied to the study of this compound complexes. nih.govacs.org

SEM-EDX is particularly useful for analyzing the elemental composition of solid materials, including microcrystalline powders of coordination complexes. mdpi.com This technique has been instrumental in the characterization of heterobimetallic Cu(I)/Ag(I) complexes. nih.govacs.org For example, in the study of complexes with the general formula MM′Br2L3 (where M/M′ = Cu, Ag), SEM-EDX measurements were used to investigate the ratio of copper to silver within the crystalline material. nih.govacs.org The analysis can be performed over a large area to obtain an average composition or on specific points to detect variations in the metal ratios within the sample. acs.org This capability is crucial for confirming the formation and stoichiometry of heterobimetallic systems, which might not be easily distinguishable by other methods. nih.govacs.org

Computational and Theoretical Investigations of 2 Diphenylphosphanyl Methyl Pyridine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to study complexes of 2-((Diphenylphosphanyl)methyl)pyridine, providing detailed information on their ground-state properties.

For instance, DFT has been used to investigate the structures of binuclear copper(I) and silver(I) halide complexes with related 2-(diphenylphosphino)pyridine ligands. nih.govacs.org These studies reveal how the ligand framework adapts to different metal centers and coordination environments. Geometry optimization, a process of finding the lowest energy arrangement of atoms, is a standard first step in most computational studies. wayne.edu The accuracy of these optimizations allows for a direct comparison between calculated structural parameters (bond lengths and angles) and those determined experimentally by X-ray crystallography. marmara.edu.tr

The choice of functional and basis set is critical for obtaining reliable results. Hybrid functionals like B3LYP are commonly used for organometallic complexes, though newer functionals may offer improved performance, especially when dispersion corrections are included for non-covalent interactions. reddit.com

Table 1: Representative DFT Functionals and Basis Sets for Geometry Optimization

| Functional | Basis Set Family | Common Applications in Coordination Chemistry |

|---|---|---|

| B3LYP | Pople (e.g., 6-31G(d)) | Widely used for transition metal complexes, good balance of cost and accuracy. |

| PBE0 | Dunning (e.g., cc-pVTZ) | Hybrid functional often used for higher accuracy calculations. |

| M06-2X | Pople or Dunning | Good for main-group thermochemistry, kinetics, and noncovalent interactions. |

This table provides a general overview of common DFT methods and is not exhaustive.

Beyond static structures, DFT is a powerful tool for mapping out potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. By locating transition states—the high-energy saddle points connecting reactants and products—researchers can calculate activation barriers and gain insight into the kinetics of a reaction. nih.gov

For phosphine-catalyzed reactions, DFT has been instrumental in understanding complex multi-step processes. rsc.org This can involve modeling steps such as nucleophilic attack, ring-opening, proton transfer, and reductive elimination. rsc.orgdntb.gov.ua While specific DFT studies on the reaction mechanisms of this compound itself are not extensively detailed in the provided context, the methodologies are well-established. For example, DFT calculations can distinguish between different possible pathways, such as concerted versus stepwise mechanisms in cycloaddition reactions, by comparing the activation free energies of the respective transition states. pku.edu.cn This approach allows for the prediction of the most favorable reaction pathway and can explain observed product distributions.

Advanced Quantum Chemical Approaches

While DFT is highly effective for ground-state properties, more sophisticated methods are often required for accurately describing electronically excited states or systems with significant electron correlation, particularly those involving transition metals.

For studying excited states, photochemistry, or molecules with multiple important electronic configurations (a property known as multireference character), single-reference methods like DFT can be inadequate. Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are necessary. CASSCF provides a qualitatively correct description of the electronic wave function, which can then be used as a starting point for more accurate calculations that include dynamic electron correlation.

N-Electron Valence State Perturbation Theory (NEVPT2) is a second-order multireference perturbation theory that builds upon a CASSCF reference wavefunction. molpro.net It offers several key advantages: it is free from intruder state problems that can plague other perturbation theories, and it is strictly size-consistent, meaning the energy of two non-interacting systems is the sum of their individual energies. molpro.netfaccts.de NEVPT2 exists in different formulations, primarily the strongly-contracted (SC) and partially-contracted (PC) variants, which generally yield very similar results. molpro.net These methods are highly effective for calculating vertical transition energies and understanding the electronic spectra of complex molecules. researchgate.net

When this compound is coordinated to heavy metal ions (from the 5d or 6d series, such as Ag, Hg, Pt, or Au), relativistic effects become significant and must be considered for an accurate description of the electronic structure and properties. rsc.orgscispace.com These effects arise because the core electrons in heavy atoms move at speeds approaching the speed of light, leading to a relativistic increase in their mass. researchgate.net

There are three primary relativistic effects:

Direct Relativistic Effect : The contraction of s and p orbitals due to the mass-velocity effect, leading to their energetic stabilization. researchgate.net

Indirect Relativistic Effect : The expansion and energetic destabilization of d and f orbitals, which is a consequence of the increased shielding of the nuclear charge by the contracted s and p orbitals. researchgate.net

Spin-Orbit Coupling : The interaction between the electron's spin and its orbital angular momentum, which splits orbital energy levels (e.g., p, d, and f orbitals). This effect is crucial for understanding phenomena like intersystem crossing in phosphorescent complexes. scispace.comnih.gov

These effects can dramatically influence the chemistry of heavy elements, affecting bond lengths, bond energies, redox potentials, and the colors of complexes. researchgate.net For example, the well-known "inert pair effect" in elements like lead and bismuth is a manifestation of the relativistic stabilization of the 6s orbital. scispace.com In computational studies, relativistic effects are typically included through specialized basis sets with effective core potentials (ECPs) or by using more rigorous four-component Dirac-based Hamiltonians.

Molecular Mechanics and Dynamics Simulations

While quantum chemical methods provide detailed electronic information, they are computationally intensive and often limited to single molecules or small clusters. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a way to study the behavior of much larger systems over longer timescales.

MM methods use classical force fields to describe the potential energy of a system, foregoing an explicit description of electrons. This simplification allows for the rapid energy minimization of large molecules and the exploration of their conformational landscapes.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities evolve over time. mdpi.com This provides insight into the dynamic behavior of molecules, including conformational changes, solvent effects, and transport properties. For complexes of this compound, MD simulations could be used to study their interaction with solvent molecules, their aggregation behavior, or their binding to a biological macromolecule or a material surface. mdpi.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(diphenylphosphino)pyridine |

Conformational Analysis and Steric Strain Assessment

The structural flexibility of this compound is a key feature of its chemistry. The presence of a methylene (B1212753) (-CH2-) linker between the pyridine (B92270) ring and the diphenylphosphanyl group imparts significant conformational freedom compared to ligands where the phosphorus atom is directly attached to the aromatic ring. This flexibility allows the ligand to adopt various spatial arrangements to accommodate the coordination requirements of different metal centers.

Theoretical studies, primarily using Density Functional Theory (DFT), are employed to explore this conformational landscape. DFT calculations can map the potential energy surface of the molecule by systematically rotating the key dihedral angles, such as the P-C-C-N angle that defines the orientation of the phosphine (B1218219) group relative to the pyridine ring. These calculations help identify low-energy conformers and the energy barriers between them. For instance, studies on related 2-substituted pyridine derivatives show that the molecule can exist in different stable conformations, such as staggered or eclipsed forms, with distinct energy levels. researchgate.net The conformation of the molecule is often non-planar, with significant dihedral angles between the planes of the pyridine and phenyl rings, which can be precisely calculated.

Steric strain is another critical factor that is assessed computationally. The bulky diphenylphosphanyl group can cause considerable steric hindrance, influencing the ligand's binding mode and the geometry of the resulting metal complexes. In complexes involving this compound, it has been noted that the coordination to a metal center, influenced by the nature of the counter-anion, can induce pronounced conformational changes in the ligand itself. Computational models can quantify this strain energy, helping to predict the most stable coordination geometries and explain observed structural distortions in crystallographic data.

Investigation of Intermolecular Interactions (e.g., C-H···N, Hirshfeld Surface Analysis)

Intermolecular interactions play a crucial role in the solid-state packing of this compound and its metal complexes. These non-covalent forces, including hydrogen bonds and van der Waals interactions, dictate the supramolecular architecture. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice.

The Hirshfeld surface is a mapped representation of the space a molecule occupies in a crystal, colored according to various properties. One common visualization, the normalized contact distance (dnorm), highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts with distances shorter than the van der Waals radii, typically representing hydrogen bonds (e.g., C-H···N) or other strong interactions.

An illustrative breakdown of intermolecular contacts for a related pyridine-containing compound, as determined by Hirshfeld surface analysis, is presented below.

| Interaction Type | Contribution (%) |

|---|---|

| O···H/H···O | 55.2% |

| H···H | 11.2% |

| N···H/H···N | 10.4% |

| C···H/H···C | 7.5% |

| C···O/O···C | 6.7% |

| Other | 9.0% |

This table represents data for (LH)2[Th(NO3)6], where L = 2-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyridine, and serves as an example of the quantitative data obtained from Hirshfeld surface analysis. The analysis reveals the dominant role of hydrogen bonding and van der Waals forces in stabilizing the crystal structure.

Ligand Design and Structure-Activity Relationship Prediction

The structural and electronic properties of this compound make it a versatile scaffold for ligand design. Its ability to act as a P,N-chelating ligand, combined with its significant conformational flexibility, allows for the construction of a wide array of coordination compounds with tailored properties. The design of new ligands based on this framework involves modifying the pyridine or phenyl rings to fine-tune the steric and electronic characteristics. For instance, adding electron-donating or electron-withdrawing groups can alter the ligand's donor properties, which in turn affects the stability and reactivity of the resulting metal complexes.

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. For pyridine-based ligands, a QSAR model could be developed to predict properties such as catalytic efficiency or antiproliferative activity.

The process of building a QSAR model involves several key steps:

Data Set Preparation : A series of related ligands with known activity data is assembled.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical information, are calculated for each ligand. These can include electronic descriptors (e.g., dipole moment, orbital energies), steric descriptors (e.g., molecular volume), and topological descriptors.

Model Development : Statistical methods, such as multiple linear regression, are used to create a mathematical equation that links the descriptors to the observed activity.

Validation : The predictive power of the model is rigorously tested to ensure its reliability.

For pyridine derivatives, studies have shown that the presence and position of certain functional groups can significantly enhance biological activity, whereas bulky groups may have a negative effect. While a specific QSAR model for this compound is not prominently featured in the literature, the principles of QSAR can be applied to guide the design of new derivatives with potentially enhanced performance in areas like catalysis or medicinal chemistry.

Catalytic Applications and Mechanistic Studies Involving 2 Diphenylphosphanyl Methyl Pyridine Complexes

Fundamental Role as a Catalytic Ligand in Homogeneous Systems

2-((Diphenylphosphanyl)methyl)pyridine is a prominent member of the class of hybrid P,N ligands, which incorporate both a soft phosphorus donor and a hard nitrogen donor atom. This bifunctional nature allows it to act as a strong chelating agent for a variety of transition metals. The formation of a stable five-membered chelate ring upon coordination to a metal center is a key feature that enhances the stability of the resulting catalytic complex.

The ligand's architecture offers a unique combination of steric bulk from the two phenyl groups on the phosphorus atom and the electronic influence of the pyridine (B92270) ring. The phosphorus atom primarily influences the catalytic activity through its sigma-donating and pi-accepting capabilities, while the pyridine nitrogen atom acts as a strong sigma-donor. This combination allows for fine-tuning of the electronic properties of the metal center, which is critical for optimizing catalytic efficiency and selectivity. Furthermore, the pyridine moiety can be involved in hemilabile behavior, where it can reversibly dissociate from the metal center to open up a coordination site for substrate binding, a crucial step in many catalytic cycles.

Carbon-Carbon Bond Forming Reactions

Complexes of this compound and its analogs have demonstrated significant utility in the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes bearing P,N-type ligands are effective catalysts for cross-coupling reactions such as the Suzuki-Miyaura coupling. The general mechanism for these reactions involves three key steps: oxidative addition of an aryl halide to a Pd(0) species, transmetalation with an organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The ligand is crucial in stabilizing the palladium center throughout this cycle and modulating its reactivity.

A study utilizing a palladium dichloride adduct of the closely related ligand, N-diphenylphosphanyl-2-aminopyridine, demonstrated high efficacy in the Suzuki-Miyaura coupling of challenging, unactivated aryl chlorides with various arylboronic acids. The P,N ligand proved superior to monodentate or bidentate phosphine-only ligands, affording good to excellent yields across a range of substrates. This highlights the beneficial effect of the pyridine-phosphine framework in promoting these transformations.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid Catalyzed by a Pd-P,N Complex The following data is for the related ligand N-diphenylphosphanyl-2-aminopyridine.

| Aryl Chloride | Product | Yield (%) |

|---|---|---|

| 4-Chlorotoluene | 4-Methyl-1,1'-biphenyl | 98 |

| 4-Chloroanisole | 4-Methoxy-1,1'-biphenyl | 99 |

| 4-Chlorobenzonitrile | 4-Cyano-1,1'-biphenyl | 99 |

| 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-1,1'-biphenyl | 95 |

| 2-Chlorotoluene | 2-Methyl-1,1'-biphenyl | 92 |

Iron-Catalyzed [2+2] Cycloadditions and Hydrovinylation

Iron catalysts have emerged as a cost-effective and environmentally benign alternative to precious metals for various organic transformations. In the context of cycloaddition reactions, the choice of ligand is paramount in directing the outcome. Research on the iron(II)-catalyzed [2+2+2] cycloaddition between diynes and nitriles to form pyridines has shown that ancillary phosphine (B1218219) ligands can significantly influence chemoselectivity.

In a screening of various phosphine ligands for this reaction, this compound was evaluated. The study demonstrated that the presence and nature of the phosphine ligand play a critical role in the efficiency of the catalytic system. While other ligands provided higher yields in this specific transformation, the inclusion of P,N ligands like this compound underscores the modularity of these iron-based systems. The ligand's structure can influence the geometry of the intermediate metallacycles, which in turn dictates the reaction pathway, potentially favoring cycloaddition or competing reactions like hydrovinylation.

Table 2: Screening of this compound in Iron-Catalyzed [2+2+2] Cycloaddition

| Diyne | Nitrile | Ligand | Yield of Pyridine Product (%) |

|---|---|---|---|

| 1,7-Octadiyne | Acetonitrile (B52724) | This compound | 18 |

Reaction Conditions: Diyne, acetonitrile (40 eq.), [Fe] catalyst (10 mol%), phosphine (10 mol%), toluene, 120°C, microwave irradiation.

Hydrogenation and Related Reductions

The unique properties of this compound complexes also find application in catalytic reduction and hydrogenation reactions.

Cobalt-Catalyzed Semihydrogenation of Terminal Alkynes

The semihydrogenation of alkynes to alkenes is a fundamental transformation, with control of stereoselectivity (i.e., formation of Z- or E-alkenes) being a primary challenge. Research has shown that cobalt-based catalysts can achieve this transformation, and the stereochemical outcome can often be switched by the addition of specific ligands. rsc.orgnih.gov For instance, in cobalt-catalyzed transfer semihydrogenation of internal alkynes, the reaction can yield Z-alkenes in the absence of a phosphine ligand, while the addition of a bidentate phosphine ligand like dppe can switch the selectivity to favor the E-alkene. rsc.orgnih.gov

This ligand-controlled stereodivergence is attributed to the modification of the cobalt center's coordination sphere. While specific studies detailing the use of this compound in this exact reaction are not widely reported, the established principle suggests that as a bidentate P,N ligand, it would significantly influence the catalytic process. Its steric and electronic profile would impact substrate approach and the stability of key intermediates, thereby controlling the Z/E selectivity and preventing over-reduction to the corresponding alkane.

Rhodium-Catalyzed Hydro-Oxycarbonylation

Rhodium complexes featuring this compound have been successfully employed as catalysts in hydro-oxycarbonylation reactions. This type of reaction involves the addition of a hydrogen atom and a carboxyl group across a double or triple bond. A notable application developed by Breit and coworkers is the rhodium-catalyzed hydro-oxycarbonylation of terminal alkynes. This process converts terminal alkynes into α,β-unsaturated carboxylic acids, which are valuable synthetic intermediates. The reaction proceeds with high regioselectivity, demonstrating the effective control exerted by the rhodium-ligand complex.

Iron-Catalyzed Olefin Metathesis and Polymerization

An extensive review of scientific literature did not yield specific research findings on the application of this compound as a ligand in iron-catalyzed olefin metathesis or polymerization. While iron complexes are actively studied for these transformations, the ligands predominantly featured in published research are from other classes, such as bis(imino)pyridines. cnr.itdigitellinc.comst-andrews.ac.ukmdpi.com The general field of iron-catalyzed olefin metathesis is an area of ongoing research, with a focus on finding more economical and environmentally benign alternatives to traditional ruthenium and molybdenum catalysts. nih.govnih.gov However, the role of this compound in this specific context is not documented in the available literature.

Olefin Oligomerization

Complexes of nickel featuring phosphinopyridine ligands, which are structurally related to this compound, have been investigated as catalysts for the oligomerization of ethylene (B1197577). Research in this area has demonstrated the significant influence of the ligand architecture on both the catalytic activity and the selectivity of the process, particularly towards the formation of butenes.

In a study involving a series of mononuclear nickel(II) dichloride complexes with P,N-phosphinopyridine ligands, the catalytic behavior in ethylene oligomerization was explored. While the specific ligand this compound was not detailed, closely related derivatives such as 2-[(diphenylphosphanyl)methyl]-6-phenylpyridine were synthesized and their nickel complexes evaluated. mdpi.com

Upon activation with an appropriate co-catalyst, these nickel complexes demonstrated notable activity in converting ethylene to a mixture of olefins. A key finding was the role of the co-catalyst in activating the nickel precursor. For instance, while the complexes were inactive in the presence of methylaluminoxane (B55162) (MAO), they exhibited significant activities when activated with ethylaluminum dichloride (AlEtCl₂). mdpi.com

The selectivity of the oligomerization process is a critical aspect, with a high demand for the production of linear alpha-olefins, especially 1-butene. The structure of the phosphinopyridine ligand was found to directly impact the distribution of the resulting oligomers. For certain nickel complexes of substituted (diphenylphosphanyl)methyl)pyridine derivatives, selectivities for C4 olefins reached as high as 92%. mdpi.com The electronic and steric properties of the substituents on the pyridine ring play a crucial role in tuning this selectivity.

The data from these studies on related phosphinopyridine ligands highlight the potential of this class of compounds in nickel-catalyzed ethylene oligomerization. The general mechanism for ethylene oligomerization at nickel centers involves the coordination and insertion of ethylene molecules for chain propagation, followed by β-hydride elimination to release the α-olefin product. rsc.org The ratio of the rates of these two steps dictates the chain length of the products. The ligand's structure influences this ratio, thereby controlling the product distribution.

Table 1: Catalytic Activity and Selectivity of Nickel-Phosphinopyridine Complexes in Ethylene Oligomerization

| Ligand | Co-catalyst (equiv.) | Activity (mol C₂H₄ / mol Ni·h) | C₄ Olefin Selectivity (%) |

|---|---|---|---|

| 2-[(diphenylphosphanyl)methyl]-6-(2,6-diisopropylphenyl)pyridine | AlEtCl₂ (6) | 61,000 | - |

| 2-[(diphenylphosphanyl)methyl]-6-(2,6-diisopropylphenyl)pyridine | AlEtCl₂ (2) | - | 92 |

Data extracted from studies on structurally similar phosphinopyridine ligands. mdpi.com

Emerging Catalytic Transformations

A comprehensive search of the scientific literature did not reveal any specific studies on the use of this compound complexes in catalytic applications for CO₂ conversion or hydrogen storage. The conversion of CO₂, a greenhouse gas, into valuable chemicals is a significant area of research, with various transition metal complexes being explored for their catalytic activity. rsc.orgnih.gov Similarly, the development of efficient catalysts for hydrogen storage and release, for example through the use of liquid organic hydrogen carriers (LOHCs), is a key focus in the pursuit of a hydrogen-based economy. nih.govmdpi.com While pyridine and phosphine-based ligands are utilized in these fields, no specific data or research findings were found for complexes of this compound in these emerging catalytic transformations.

Mechanistic Insights into Catalytic Cycles

There is a lack of specific kinetic investigations and detailed mechanistic studies on the catalytic cycles involving this compound complexes in the scientific literature. While kinetic studies are crucial for understanding reaction pathways and optimizing catalyst performance, such studies have been reported for other related pyridine-phosphine ligands in different contexts, often involving stoichiometric reactions rather than full catalytic cycles. nih.gov The elucidation of reaction mechanisms typically involves a combination of experimental techniques, such as in-situ spectroscopy and kinetic modeling, along with computational studies. However, for the specific catalytic applications outlined in this article involving this compound, detailed kinetic data on the elementary steps of the catalytic cycles are not available in the reviewed literature.

Identification of Active Species and Intermediates

Understanding the intricate mechanisms of catalytic reactions is paramount for improving their efficiency and selectivity. A crucial aspect of mechanistic studies is the identification of the true active species—the specific complex that directly participates in the catalytic cycle—and the various intermediates that are formed and consumed throughout the process. For catalysts incorporating the this compound ligand, a combination of experimental and computational techniques has been employed to elucidate these transient and highly reactive species.

In rhodium-catalyzed reactions, such as the C-H functionalization of 2-phenylpyridines, mechanistic proposals are often built upon the identification of key intermediates. researchgate.net Computational studies, including Density Functional Theory (DFT) calculations, have become an invaluable tool for mapping out the energy profiles of proposed catalytic cycles. nih.gov For instance, in the rhodium-catalyzed C-H methylation of 2-phenyl pyridine, a mechanism has been proposed that involves an initial cyclometalation, followed by ligand exchange with the carbene precursor (e.g., TMS diazomethane), nitrogen extrusion to form a rhodium-carbene complex, and subsequent migratory insertion to yield the functionalized product. nih.gov The energy barriers for these steps can be calculated to support the proposed pathway. nih.gov Similarly, DFT calculations have been used to understand the mechanism of rhodium-catalyzed intramolecular trans-bis-silylation reactions, providing insights into the formation of intermediates that might otherwise be difficult to observe experimentally. mdpi.com

Experimental approaches often involve in-situ monitoring of the reaction mixture using spectroscopic techniques like Nuclear Magnetic Resonance (NMR). This allows for the direct observation of catalyst resting states and, in some cases, key intermediates. For example, in related palladium-catalyzed C-H olefination reactions, time-resolved ¹H and ³¹P NMR spectroscopy has been used to track the concentration of various palladium complexes during the reaction. nih.gov Such studies can identify the catalyst's resting state—the most stable species in the catalytic cycle—and observe the formation and decay of other phosphorus-containing species, even if they cannot all be definitively identified. nih.gov In some systems, it is possible to isolate and fully characterize specific intermediates, providing unambiguous evidence for their role in the catalytic cycle. A proposed catalytic cycle for the hydroarylation of olefins with 2-phenylpyridine, for example, is based on the identification of key reaction intermediates through spectroscopic methods and deuterium (B1214612) exchange experiments. researchgate.net The cycle is believed to proceed through C-H activation, insertion of the olefin, and finally, reductive elimination. researchgate.net

| Catalytic System | Metal | Reaction Type | Identified Species/Intermediates | Method of Identification |

| 2-Phenyl Pyridine + Diazoalkanes | Rhodium | C-H Functionalization | Cyclometalated rhodium complex, Rhodium-carbene complex nih.gov | Computational (DFT) Studies nih.gov |

| 2-Phenylpyridine + Olefins/Alkynes | Rhodium | Hydroarylation | Rhodium hydride complex, Alkyl/alkenyl rhodium species researchgate.net | Spectroscopic Methods, H/D Exchange Experiments researchgate.net |

| 2-Ethynyl-3-disilanylpyridines | Rhodium | Intramolecular Bis-silylation | Various rhodium-silole intermediates | Computational (DFT) Studies mdpi.com |

| Aromatic C-H Olefination | Palladium | C-H Olefination | Pd(II) complex identified as the resting state of the catalyst nih.gov | In-situ ¹H and ³¹P NMR Spectroscopy nih.gov |

Strategies for Catalyst Optimization and Ligand Stability in Catalytic Cycles

A primary strategy for catalyst optimization involves tuning the steric and electronic properties of the ligand. scholaris.ca The electronic properties can be altered by introducing electron-donating or electron-withdrawing substituents onto the pyridine ring. This modification changes the Lewis basicity of the pyridine nitrogen, which in turn influences the electronic environment of the metal center. nih.govacs.org Studies on related palladium(II) complexes with various substituted pyridine ligands have shown a correlation between ligand basicity and catalytic activity in reactions like Suzuki-Miyaura coupling and the carbonylation of nitro compounds. nih.govacs.org Generally, more basic ligands, which are better electron donors, can lead to increased catalytic efficiency, although this effect can be convoluted by steric factors. nih.govacs.org

Ligand stability is critical for maintaining catalyst activity over the course of a reaction. The this compound ligand benefits from the chelate effect, where the bidentate P,N coordination forms a stable five-membered ring with the metal center. researchgate.net This chelation enhances the stability of the complex compared to coordination with two separate monodentate ligands, reducing the likelihood of ligand dissociation, which is often a pathway for catalyst decomposition. The introduction of specific functional groups into the ligand framework can also be used to stabilize high oxidation states of the metal, which can be beneficial in oxidative catalytic cycles. unimi.it

Modern approaches to catalyst optimization are increasingly turning to data-driven methods. For phosphine ligands, machine learning workflows have been developed to accelerate the multi-objective optimization of catalytic reactions. nih.gov These methods involve creating large databases of ligands with calculated properties and using classification and regression models to predict catalytic outcomes like yield and enantioselectivity. nih.gov This allows for the in silico screening of vast numbers of potential ligand structures to identify promising candidates for experimental validation, significantly speeding up the development process. nih.gov

| Optimization Strategy | Parameter Modified | Desired Effect | Example/Rationale |

| Electronic Tuning | Substituents on the pyridine ring | Modulate metal center's electron density, improve activity/selectivity | Adding electron-donating groups increases ligand basicity, which can enhance the catalytic activity of Pd(II) complexes. nih.govacs.org |